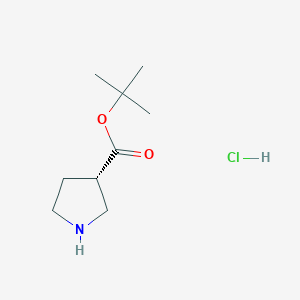![molecular formula C16H22BrF3N2O3 B6164975 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid CAS No. 2117349-64-9](/img/no-structure.png)
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid (3-Br-N-TBPB-TFA) is an important compound in chemical synthesis. It is widely used in chemical reactions as a catalyst, reagent, or ligand. 3-Br-N-TBPB-TFA has a variety of applications in scientific research, including its use as a catalyst for chemical reactions, as a reagent for chemical synthesis, and as a ligand for binding to proteins and other molecules.
作用機序
The mechanism of action of 3-Br-N-TBPB-TFA is not fully understood. However, it is believed that the compound acts as a catalyst in chemical reactions, as a reagent for chemical synthesis, and as a ligand for binding to proteins and other molecules. The compound may also have an effect on the structure and function of proteins, peptides, and other biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-N-TBPB-TFA are not fully understood. However, it is believed that the compound may have an effect on the structure and function of proteins, peptides, and other biological molecules. In addition, the compound may have an effect on the metabolism of drugs and other compounds.
実験室実験の利点と制限
3-Br-N-TBPB-TFA has several advantages for lab experiments. It is a highly reactive compound, which makes it useful for a variety of chemical reactions. In addition, it is a relatively inexpensive compound, which makes it cost-effective for lab experiments.
However, there are also some limitations to using 3-Br-N-TBPB-TFA in lab experiments. The compound is highly reactive, which can make it difficult to control and can lead to unwanted side reactions. In addition, the compound can be toxic if not handled properly.
将来の方向性
There are several potential future directions for 3-Br-N-TBPB-TFA. One potential direction is to further explore its use as a catalyst in chemical reactions. Another potential direction is to explore its use as a reagent for chemical synthesis. Additionally, further research could be done to explore its use as a ligand for binding to proteins and other molecules. In addition, further research could be done to explore its potential effects on the structure and function of proteins, peptides, and other biological molecules. Finally, further research could be done to explore its potential effects on the metabolism of drugs and other compounds.
合成法
3-Br-N-TBPB-TFA can be synthesized through a two-step process. The first step involves the reaction of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide (3-Br-N-TBPB) with trifluoroacetic anhydride (TFA) to form 3-Br-N-TBPB-TFA. The second step involves the reaction of 3-Br-N-TBPB-TFA with trifluoroacetic acid (TFA) to form 3-Br-N-TBPB-TFA. The reaction can be represented by the following equation:
3-Br-N-TBPB + TFA → 3-Br-N-TBPB-TFA
3-Br-N-TBPB-TFA + TFA → 3-Br-N-TBPB-TFA
科学的研究の応用
3-Br-N-TBPB-TFA has a wide range of applications in scientific research. It has been used as a catalyst in chemical reactions, as a reagent for chemical synthesis, and as a ligand for binding to proteins and other molecules. In addition, 3-Br-N-TBPB-TFA has been used to study the structure and function of proteins, peptides, and other biological molecules. It has also been used to study the mechanism of action of drugs and other compounds.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid involves the reaction of 3-bromoaniline with tert-butyl 3-bromopropylcarbamate to form 3-bromo-N-tert-butylcarbamoylpropylaniline. This intermediate is then reacted with trifluoroacetic anhydride to form 3-bromo-N-tert-butylcarbamoylpropylanilide trifluoroacetate, which is subsequently reacted with tert-butylamine to form the final product.", "Starting Materials": [ "3-bromoaniline", "tert-butyl 3-bromopropylcarbamate", "trifluoroacetic anhydride", "tert-butylamine" ], "Reaction": [ "Step 1: 3-bromoaniline is reacted with tert-butyl 3-bromopropylcarbamate in the presence of a suitable catalyst to form 3-bromo-N-tert-butylcarbamoylpropylaniline.", "Step 2: 3-bromo-N-tert-butylcarbamoylpropylaniline is reacted with trifluoroacetic anhydride in the presence of a suitable base to form 3-bromo-N-tert-butylcarbamoylpropylanilide trifluoroacetate.", "Step 3: 3-bromo-N-tert-butylcarbamoylpropylanilide trifluoroacetate is reacted with tert-butylamine in the presence of a suitable base to form 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid." ] } | |
CAS番号 |
2117349-64-9 |
製品名 |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid |
分子式 |
C16H22BrF3N2O3 |
分子量 |
427.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




